(Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, is a compound currently under investigation for its potential as an antineoplastic agent. Its primary area of research interest lies in its inhibitory effect on phosphatidylinositol 3-kinase (PI3K), an enzyme critical for cell growth and proliferation [].
PI3K plays a crucial role in promoting cell survival and growth by signaling through various cellular pathways. Aberrant PI3K activity is implicated in the development and progression of several cancers []. (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione functions as a PI3K inhibitor, potentially offering a therapeutic strategy for targeting cancers driven by dysregulated PI3K signaling [].
GSK1059615 is classified as a small molecule with the chemical formula C₁₈H₁₁N₃O₂S. It has a molecular weight of approximately 333.37 g/mol and is known for its potent inhibitory effects on specific cancer-related pathways. The compound is recognized for its ability to inhibit the activity of phosphoinositide 3-kinase alpha and mammalian target of rapamycin, making it a valuable candidate for cancer treatment research .
GSK1059615 functions primarily through the inhibition of key signaling pathways involved in cell growth and survival. It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream targets within the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to a decrease in cell survival and proliferation in various cancer cell lines . Notably, GSK1059615 induces programmed necrosis rather than apoptosis in head and neck squamous cell carcinoma cells, highlighting its unique mechanism of action .
The biological activity of GSK1059615 has been extensively studied across different cancer types. It has demonstrated effectiveness in inhibiting the growth and survival of various cancer cells, including those from head and neck squamous cell carcinoma and gastric cancer. The compound has been shown to significantly reduce cell viability in vitro, with an IC50 value around 3 μM for head and neck squamous cell carcinoma cells . Additionally, GSK1059615 has been implicated in inducing cell cycle arrest and modulating apoptotic pathways in gastric cancer cells .
The synthesis of GSK1059615 involves multi-step organic synthesis techniques that typically include the formation of thiazolidinedione derivatives. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methodologies for similar compounds often involve coupling reactions between appropriate precursors followed by cyclization steps to form the thiazolidinedione core structure .
GSK1059615 is primarily being investigated for its therapeutic potential in various cancers. Clinical trials have explored its efficacy against lymphomas, solid tumors, endometrial cancer, and metastatic breast cancer . Its ability to inhibit critical signaling pathways makes it a promising candidate for combination therapies aimed at enhancing the effectiveness of existing treatments.
Interaction studies have highlighted GSK1059615's selective inhibition profile against specific isoforms of phosphoinositide 3-kinase. The compound exhibits high potency against mutant forms of p110α (such as E542K and E545K), which are commonly associated with oncogenic transformations in tumors . These studies emphasize the importance of understanding GSK1059615's interactions at the molecular level to optimize its therapeutic applications.
Several compounds share structural or functional similarities with GSK1059615, particularly within the category of phosphoinositide 3-kinase inhibitors. Below is a comparison highlighting some notable compounds:
Compound Name | Mechanism of Action | Key Features |
---|---|---|
GSK2126458 | PI3K/mTOR dual inhibitor | Broad-spectrum anti-cancer activity |
AZD8055 | mTOR inhibitor | Selective for mTORC1 and mTORC2 |
MK-2206 | Allosteric Akt inhibitor | Enhances efficacy when used with other agents |
Uniqueness of GSK1059615:
GSK1059615 functions as a dual inhibitor targeting both the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR) [1] [2] [3]. The compound demonstrates potent inhibitory activity against all four class I PI3K isoforms, with varying degrees of selectivity that reflect the distinct structural characteristics of each target enzyme.
The phosphoinositide 3-kinase alpha (PI3Kα) isoform represents the primary target of GSK1059615, exhibiting the highest binding affinity with an inhibitory concentration fifty percent (IC50) value of 0.4 nanomolar [4]. This isoform, encoded by the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene, plays a critical role in oncogenic cellular transformation and is frequently mutated in human cancers [5] [6]. The phosphoinositide 3-kinase beta (PI3Kβ) isoform demonstrates similarly high susceptibility to GSK1059615 inhibition, with an IC50 value of 0.6 nanomolar [4]. This isoform serves as a key mediator of phosphatase and tensin homolog (PTEN)-deficient tumorigenesis and functions downstream of receptor tyrosine kinases and G-protein coupled receptors [7] [8].
The phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ) isoforms exhibit reduced sensitivity to GSK1059615, with IC50 values of 2 nanomolar and 5 nanomolar, respectively [4]. These isoforms demonstrate preferential expression in cells of the immune system and play specialized roles in hematopoietic cell signaling [7] [9]. The phosphoinositide 3-kinase gamma isoform is activated by G-protein coupled receptors and contributes to immune cell chemotaxis and activation [8].
Mammalian target of rapamycin (mTOR) constitutes the secondary target of GSK1059615, with an IC50 value of 12 nanomolar [4]. This serine/threonine protein kinase exists in two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [10] [11]. The mTORC1 complex, composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8), functions as a nutrient and energy sensor controlling protein synthesis [12] [11]. The mTORC2 complex, containing mTOR, rapamycin-insensitive companion of mTOR (RICTOR), mLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1), regulates cell survival and cytoskeletal organization [11] [13].
Target Enzyme | IC50 (nM) | Source |
---|---|---|
PI3Kα | 0.4 | Citation 14 |
PI3Kβ | 0.6 | Citation 14 |
PI3Kδ | 2.0 | Citation 14 |
PI3Kγ | 5.0 | Citation 14 |
mTOR | 12.0 | Citation 14 |
GSK1059615 operates through an adenosine triphosphate (ATP)-competitive mechanism, directly competing with the natural substrate at the nucleotide binding site of target kinases [14] [4]. The compound exhibits characteristics of a reversible inhibitor, allowing for dynamic binding and dissociation from the active site without forming permanent covalent bonds [4] [14].
The thiazolidinedione ring system of GSK1059615 plays a crucial role in establishing high-affinity interactions with the ATP-binding pocket [4]. This heterocyclic moiety forms specific interactions with the catalytic lysine residue (Lys833) within the ATP-binding site, mimicking the binding mode of the adenine nucleotide [4] [15]. The quinoline-pyridine scaffold provides additional stabilization through π-π stacking interactions with aromatic residues in the hydrophobic adenine-binding pocket [15].
Binding kinetics studies reveal that GSK1059615 demonstrates rapid association and dissociation rates characteristic of ATP-competitive inhibitors [16]. The compound's binding affinity correlates with conformational changes in the target kinases, particularly affecting the dynamics of catalytically important loops and the αC helix [16]. These conformational perturbations influence the enzyme's ability to adopt the committed catalytic state necessary for efficient phosphoryl transfer [16].
The inhibition mechanism involves multiple molecular recognition elements that contribute to the overall binding affinity. The carboxylic acid functionality, when present in related structures, can mimic phosphorylated substrates and interact with positively charged residues in the phosphate-binding region [17]. However, GSK1059615's thiazolidinedione core provides alternative hydrogen bonding and electrostatic interactions that achieve similar binding affinity through a distinct recognition pattern [4].
Structure-activity relationship analyses indicate that the spatial orientation of the quinoline and pyridine rings is critical for maintaining optimal binding geometry [18] [15]. The flexible linker connecting these aromatic systems allows the molecule to adopt conformations that maximize complementarity with the ATP-binding pocket while maintaining selectivity among different kinase targets [15].
GSK1059615 exerts profound effects on multiple interconnected signaling networks by simultaneously inhibiting PI3K and mTOR activities [2] [19]. The compound's dual inhibition strategy effectively blocks both upstream and downstream components of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling cascade [2] [20].
Protein kinase B (AKT) phosphorylation represents a primary downstream target affected by GSK1059615 treatment [2] [19]. The compound significantly reduces phosphorylation at both Serine 473 (Ser473) and Threonine 308 (Thr308) residues of AKT [2] [21] [19]. Phosphorylation at Ser473 is mediated by mTORC2, while Thr308 phosphorylation occurs through phosphoinositide-dependent kinase 1 (PDK1) activation [10] [11]. The dual inhibition of PI3K and mTOR by GSK1059615 effectively disrupts both phosphorylation events, leading to comprehensive AKT inactivation [2] [19].
Mammalian target of rapamycin complex 1 (mTORC1) signaling undergoes substantial suppression following GSK1059615 treatment [2] [19]. The compound dramatically reduces phosphorylation of ribosomal protein S6 kinase 1 (S6K1) at Threonine 389 (Thr389), a direct substrate of mTORC1 [2] [19]. This phosphorylation event is essential for S6K1 activation and subsequent ribosomal protein S6 phosphorylation, which regulates protein synthesis initiation [10]. Additionally, GSK1059615 affects phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), another critical mTORC1 substrate involved in cap-dependent translation [20].
Mammalian target of rapamycin complex 2 (mTORC2) activity is simultaneously inhibited by GSK1059615, as evidenced by reduced AKT Ser473 phosphorylation [2] [19]. This inhibition affects multiple mTORC2 substrates, including protein kinase C (PKC) family members and serum- and glucocorticoid-inducible kinase (SGK), which are critical for cell survival and cytoskeletal organization [10] [22].
Nuclear factor kappa B (NF-κB) pathway modulation occurs through GSK1059615-mediated inhibition of upstream PI3K/AKT signaling [23] [24]. The compound suppresses NF-κB activation, leading to reduced expression of inflammatory mediators and survival factors [23]. This effect contributes to the compound's anti-tumorigenic properties by disrupting cancer cell survival mechanisms and inflammatory signaling networks [23].
Programmed cell death 1 ligand 1 (PD-L1) expression is downregulated following GSK1059615 treatment through negative regulation of the PI3K/AKT/NF-κB pathway [23] [24]. This immunomodulatory effect has significant implications for cancer immunotherapy, as reduced PD-L1 expression can enhance immune system recognition and elimination of tumor cells [23].
Mitochondrial dysfunction pathways are activated by GSK1059615 through mechanisms distinct from classical apoptotic signaling [19] [25]. The compound induces mitochondrial permeability transition pore (mPTP) opening, leading to mitochondrial membrane depolarization and programmed necrosis rather than traditional apoptosis [19] [25]. This process involves the translocation of cytosolic Bcl-2-associated X protein (BAX) to mitochondrial membranes and association of adenine nucleotide translocator-1 (ANT-1) with cyclophilin-D [1] [19].
Signaling Component | Effect | Pathway | Evidence Source |
---|---|---|---|
Phospho-AKT (Ser473) | Decreased | PI3K/AKT/mTOR | Citation 2, 19 |
Phospho-AKT (Thr308) | Decreased | PI3K/AKT/mTOR | Citation 13 |
Phospho-mTOR (Ser2448) | Decreased | PI3K/AKT/mTOR | Citation 2, 19 |
Phospho-S6K1 (Thr389) | Decreased | mTORC1 | Citation 2, 19 |
Phospho-PI3K p85 (Tyr458) | Decreased | PI3K | Citation 19 |
NF-κB activation | Inhibited | NF-κB | Citation 26 |
PD-L1 expression | Downregulated | Immune checkpoint | Citation 26 |
The molecular recognition pattern of GSK1059615 involves multiple complementary interactions within the ATP-binding sites of PI3K isoforms and mTOR [4] [15]. The compound's thiazolidinedione core establishes a critical hydrogen bonding network with conserved residues in the hinge region of the kinase domain [4]. Specifically, the nitrogen atom of the thiazolidinedione ring forms a salt bridge interaction with the catalytic lysine residue (Lys833 in PI3Kγ), which is essential for ATP coordination and catalytic activity [15].
Aromatic stacking interactions provide additional binding affinity and selectivity for GSK1059615 [15]. The quinoline and pyridine ring systems engage in π-π stacking interactions with phenylalanine residues in the adenine-binding pocket, mimicking the natural interactions of ATP's purine base [15]. These aromatic interactions are complemented by van der Waals contacts with hydrophobic residues that line the binding site [15].
Structural flexibility of the target kinases plays a crucial role in GSK1059615 binding and selectivity [7] [26]. The PI3K isoforms exhibit different degrees of conformational flexibility, with PI3Kδ demonstrating greater adaptability compared to PI3Kβ and PI3Kγ [27]. This differential flexibility allows GSK1059615 to induce specific conformational changes that contribute to its binding affinity and isoform selectivity profile [27] [26].
Water-mediated interactions contribute to the binding thermodynamics of GSK1059615 [16]. The compound's binding involves the displacement of ordered water molecules from the ATP-binding site, contributing to favorable entropy changes that stabilize the inhibitor-enzyme complex [16]. The reorganization of the hydration shell around the binding interface affects both the association and dissociation kinetics of the compound [16].
Allosteric coupling mechanisms within the kinase structure are modulated by GSK1059615 binding [16]. The compound affects the conformational dynamics of regulatory spines and catalytic loops that are essential for kinase activation [16]. These allosteric effects extend beyond the immediate binding site and influence the enzyme's ability to undergo the conformational transitions necessary for catalytic competence [16].
Comparative structural analysis reveals that GSK1059615 adopts a relatively flat binding conformation within the ATP-binding pocket, similar to other quinoline-based kinase inhibitors [28] [27]. This planar orientation maximizes contacts with both the adenine-binding region and the ribose-binding pocket, contributing to the compound's broad-spectrum activity against multiple PI3K isoforms [28].
Drug resistance mutations that affect GSK1059615 binding have been identified in certain PI3K isoforms [5]. These mutations typically occur in the kinase domain and can alter the binding affinity or selectivity of the compound [5]. Understanding these resistance mechanisms provides insights into the critical molecular interactions required for effective inhibition and guides the development of next-generation inhibitors [5].
Molecular dynamics simulations have provided detailed insights into the binding stability and conformational changes induced by GSK1059615 [29] [30]. These computational studies reveal that the compound maintains stable interactions within the ATP-binding site while allowing for minor conformational adjustments that optimize binding geometry [29]. The dynamic behavior of the inhibitor-enzyme complex helps explain the observed binding kinetics and selectivity profiles [29] [30].
Property | Value |
---|---|
Molecular Formula | C18H11N3O2S |
Molecular Weight (g/mol) | 333.36 |
CAS Registry Number | 958852-01-2 |
Chemical Name | (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Drug Class | Dual PI3K/mTOR inhibitor |